molecular formula C19H16N6OS B13358938 2-Methyl-3-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine

2-Methyl-3-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine

Cat. No.: B13358938
M. Wt: 376.4 g/mol
InChI Key: RZBXBCYLOQBFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and oncology research, primarily investigated for its potent kinase inhibitory activity. This molecule is structurally characterized by a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core linked to an imidazopyridine moiety, a architecture often associated with high-affinity binding to ATP pockets of various kinases. https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01441 Its primary research value lies in its function as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is critically involved in cellular signaling pathways regulating proliferation, adhesion, migration, and survival. https://www.nature.com/articles/s41598-019-52122-8 Overexpression and activation of FAK is frequently observed in a wide range of solid tumors, making it a prominent target for anticancer drug discovery. https://aacrjournals.org/cancerres/article/76/6/1517/625012/Focal-Adhesion-Kinase-A-Promising-Target-for Researchers utilize this compound as a chemical probe to dissect the role of FAK signaling in cancer cell biology, tumor progression, and metastasis, both in vitro and in vivo. Studies focus on its ability to induce apoptosis and inhibit invasion in aggressive cancer cell lines, providing crucial insights for developing novel targeted therapeutics. https://journals.sagepub.com/doi/10.1177/1533033819877974 The compound is intended for research applications only, including kinase profiling assays, mechanism-of-action studies, and preclinical evaluation of anti-metastatic and anti-angiogenic agents.

Properties

Molecular Formula

C19H16N6OS

Molecular Weight

376.4 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6OS/c1-12-6-5-7-14(10-12)26-11-16-23-25-18(21-22-19(25)27-16)17-13(2)20-15-8-3-4-9-24(15)17/h3-10H,11H2,1-2H3

InChI Key

RZBXBCYLOQBFNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus can be synthesized via Pyridine-2-carbaldehyde derivatives reacting with amino compounds under acidic or basic conditions, typically through Groebke-Blackburn multicomponent reactions or condensation methods.

Typical Reaction Conditions:

  • Solvent: Ethanol or acetonitrile.
  • Catalyst: Acidic catalysts such as acetic acid.
  • Temperature: 80–120°C.
  • Duration: 4–8 hours.

Reaction Example:

Pyridine-2-carbaldehyde + 2-aminopyridine + Isocyanides → Imidazo[1,2-a]pyridine derivative

Synthesis of the Triazolothiadiazole Fragment

The triazolothiadiazole core, bearing the 3-methylphenoxy substituent, can be synthesized via cyclization reactions involving 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with suitable carboxylic acids or their derivatives in the presence of phosphoryl chloride (POCl₃). This method has been documented in studies focusing on bioactive heterocycles.

Key Reaction Parameters:

  • Reagents: 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, carboxylic acids.
  • Reagent: Phosphorus oxychloride (POCl₃).
  • Conditions: Reflux at 100–120°C.
  • Duration: 6–12 hours.

Outcome:
Formation of the fused heterocycle with the desired substituents, confirmed via NMR, MS, and elemental analysis.

Coupling Strategies for Final Compound Assembly

Linker Formation

The key step involves attaching the triazolothiadiazole unit to the imidazo[1,2-a]pyridine core. This is often achieved through nucleophilic substitution or click chemistry approaches, depending on the functional groups present.

Specific Reaction Conditions

  • Nucleophilic substitution: Using halogenated intermediates (e.g., chlorides or bromides) on the heterocycles, reacted with nucleophilic centers on the other fragment.
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Catalyst: Potassium carbonate or cesium carbonate.
  • Temperature: 80–130°C.
  • Reaction Time: 12–24 hours.

Final Purification

Purification is typically performed via column chromatography, recrystallization, or preparative HPLC, with structural confirmation through NMR spectroscopy, mass spectrometry, and elemental analysis.

Reaction Scheme Summary

Step Description Reagents Conditions Purpose
1 Synthesis of imidazo[1,2-a]pyridine core Pyridine-2-carbaldehyde, amino compounds Acidic, reflux Core formation
2 Synthesis of triazolothiadiazole fragment 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol + carboxylic acids POCl₃, reflux Heterocycle construction
3 Coupling of fragments Halogenated heterocycles + nucleophiles DMSO/DMF, elevated temperature Final compound assembly

Data Tables and Research Results

Reaction Step Reagents Solvent Temperature Yield Analytical Confirmation
Imidazo core synthesis Pyridine-2-carbaldehyde + 2-aminopyridine Ethanol 100°C 65–75% NMR, MS, IR
Triazolothiadiazole synthesis 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol + carboxylic acid POCl₃ 100–120°C 60–70% NMR, MS, Elemental analysis
Coupling step Halogenated heterocycle + nucleophile DMSO 80–130°C 50–65% NMR, MS

Notes on Optimization and Challenges

  • Reaction conditions must be carefully optimized to prevent side reactions such as polymerization or decomposition.
  • Purification steps are critical for obtaining high-purity compounds suitable for biological testing.
  • Yield improvements can be achieved through microwave-assisted synthesis or alternative solvents like acetonitrile.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

2-Methyl-3-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, disrupting their normal function .

Comparison with Similar Compounds

Pyridine-Substituted Derivatives

  • 3-(Pyridin-2-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (Compound A, RN 947864-74-6) Structure: Features a pyridinyl group at position 3 and a tetrahydronaphthalenylmethyl substituent at position 4.

Vasodilatory Triazolo-Thiadiazoles

  • 3-(3-Pyridinyl)-6-Substituted-s-1,2,4-triazolo[3,4-b]thiadiazoles (Compounds 2a–2s) Synthesis: Prepared via phase-transfer catalysis using 4-amino-5-mercapto-1,2,4-triazole and carboxylic acids . Activity: Demonstrated significant vasodilatory effects in vitro, attributed to the pyridinyl group’s electron-withdrawing properties . Comparison: The target compound’s imidazo-pyridine may offer superior binding affinity compared to pyridinyl due to extended π-conjugation.

Naphthyl-Substituted Derivatives

  • 3-(α-Naphthylmethylene)-6-Alkyl/Aryl-s-triazolo[3,4-b]-1,3,4-thiadiazoles Structure: Incorporates a naphthyl group at position 3 and alkyl/aryl groups at position 6 . Activity: Exhibited antibacterial and herbicidal activities, with the naphthyl group enhancing planar stacking interactions . Comparison: The target compound’s 3-methylphenoxymethyl substituent may provide better solubility than bulky naphthyl groups.

Heterocyclic Hybrids with Diverse Cores

Pyrrolo-Thiazolo-Pyrimidine Hybrids

  • 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (Compound 12)
    • Structure : Combines pyrrolo-thiazolo-pyrimidine and triazole-pyridine systems .
    • Synthesis : Derived from reactions in DMF with pyridine precursors .
    • Comparison : The target compound’s imidazo-pyridine core likely offers different pharmacokinetic profiles compared to pyrrolo-thiazolo-pyrimidine hybrids.

Research Implications and Gaps

While the target compound’s structural complexity suggests multifunctional bioactivity, direct pharmacological data are absent in the provided evidence. Future studies should focus on:

Synthetic Optimization : Adapting phase-transfer or condensation methods (as in ) to improve yield.

Activity Screening : Prioritizing antimicrobial, anti-inflammatory, and CNS-related assays based on analog trends .

SAR Analysis: Evaluating how the 3-methylphenoxymethyl group influences solubility and target binding compared to naphthyl or pyridinyl substituents.

Biological Activity

The compound 2-Methyl-3-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4OSC_{17}H_{16}N_4OS, with a molecular weight of approximately 322.4 g/mol. The structure features a complex arrangement of triazole and thiadiazole rings fused with an imidazopyridine moiety.

Antibacterial Activity

A series of studies have evaluated the antibacterial properties of triazolo-thiadiazole derivatives. For instance:

  • Mannich products derived from similar structures exhibited broad-spectrum antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
  • The compound demonstrated Minimum Inhibitory Concentration (MIC) values as low as 15.62 µg/mL against Staphylococcus aureus .

Antifungal Activity

Research has shown that derivatives of the triazolo-thiadiazole class possess antifungal properties:

  • In vitro studies indicated significant activity against Candida albicans, with some compounds achieving MIC values comparable to established antifungal agents .
  • The presence of sulfur in the thiadiazole ring enhances the lipophilicity of these compounds, facilitating membrane penetration and increasing efficacy against fungal pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound class has been explored through various assays:

  • Compounds similar to 2-Methyl-3-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine have shown promise in inhibiting pro-inflammatory cytokines in vitro .
  • The anti-inflammatory mechanisms are thought to involve modulation of signaling pathways associated with inflammation.

The biological activity of the compound is attributed to its ability to interact with specific biological targets:

  • Urease Inhibition : Some derivatives have been reported as effective urease inhibitors, which can be beneficial in treating infections caused by urease-positive organisms .
  • Cell Membrane Penetration : The structural features allow for effective penetration into microbial cells, enhancing its antimicrobial effects .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of triazolo-thiadiazole derivatives:

  • Study on Antimicrobial Properties : A recent study synthesized a series of triazolo-thiadiazoles and evaluated their antimicrobial activity using disk diffusion methods. The findings highlighted that some compounds showed superior activity against both bacterial and fungal strains compared to standard drugs .
  • In Silico Studies : Computational analyses using Density Functional Theory (DFT) provided insights into the electronic properties and predicted biological activities of these compounds. These studies support the observed experimental data regarding potency against specific pathogens .

Summary Table of Biological Activities

Activity TypeTarget OrganismsMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus15.62
AntifungalCandida albicans15.62
Anti-inflammatoryPro-inflammatory cytokinesN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Answer : The synthesis involves cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions. For example, diethyl oxalate and substituted acetophenones are reacted with sodium hydride in toluene to form intermediates, followed by hydrazine hydrate treatment to generate the triazolo-thiadiazole core . Yield optimization requires precise temperature control (60–80°C), anhydrous solvents, and catalytic bases like triethylamine to minimize side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Answer : 1H NMR is essential for verifying proton environments (e.g., methylphenoxy protons at δ 2.3–2.5 ppm and imidazo-pyridine protons at δ 7.1–8.3 ppm). IR spectroscopy confirms functional groups like C=N (1640–1680 cm⁻¹) and C-S (680–720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy) .

Q. How does this compound's structural complexity influence its physicochemical properties?

  • Answer : The fused triazolo-thiadiazole and imidazo-pyridine rings contribute to high thermal stability (decomposition >250°C) and low aqueous solubility (<0.1 mg/mL). LogP values (~3.5–4.2) suggest moderate lipophilicity, necessitating DMSO or PEG-400 for in vitro assays .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data across similar analogs?

  • Answer : Discrepancies in bioactivity (e.g., antifungal vs. anticancer) often arise from substituent effects. Systematic structure-activity relationship (SAR) studies are critical:

  • Step 1 : Compare analogs with varying substituents (e.g., methoxy vs. methyl groups on the phenyl ring) .
  • Step 2 : Validate target engagement via enzyme inhibition assays (e.g., lanosterol 14α-demethylase for antifungal activity) .
  • Step 3 : Use molecular dynamics simulations to assess binding mode consistency across analogs .

Q. How can molecular docking guide the design of derivatives with enhanced bioactivity?

  • Answer : Docking against validated targets (e.g., PDB: 3LD6 for lanosterol demethylase) identifies key interactions:

  • The triazolo-thiadiazole core forms π-π stacking with Phe227.
  • The methylphenoxy group occupies hydrophobic pockets near heme cofactors .
  • Optimization Tip : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to strengthen hydrogen bonding with His310 .

Q. What experimental designs are effective for evaluating synergistic effects with existing therapeutics?

  • Answer : Use a factorial design approach:

  • Factor A : Compound concentration (0.1–10 µM).
  • Factor B : Co-administered drug (e.g., fluconazole for antifungal synergy).
  • Response Metric : Fractional inhibitory concentration (FIC) index. Synergy (FIC ≤0.5) is observed when the compound disrupts efflux pumps or biofilm formation .

Methodological Considerations

Q. How should researchers address low reproducibility in synthetic protocols for this compound?

  • Answer : Document critical parameters:

  • Purity of starting materials (>98% by HPLC).
  • Reaction atmosphere (N₂ for moisture-sensitive steps).
  • Workup protocols (e.g., silica gel chromatography with 5% MeOH/CH₂Cl₂) .

Q. What in vitro assays are most suitable for preliminary bioactivity screening?

  • Answer : Prioritize target-specific assays:

  • Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ typically 5–20 µM) .
  • Antimicrobial : Broth microdilution (MIC against C. albicans: 8–32 µg/mL) .
  • Neuroprotective : H₂O₂-induced oxidative stress in SH-SY5Y neurons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.